

The Chemical Identity and Antiviral Profile of AzddMeC: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **AzddMeC** (3'-Azido-2',3'-dideoxy-5-methylcytidine), a potent nucleoside reverse transcriptase inhibitor (NRTI). We delve into its chemical identity, mechanism of action, antiviral activity, and pharmacokinetic profile. Detailed experimental methodologies for key assays are provided, and quantitative data are presented in structured tables for clarity. Furthermore, visual diagrams illustrating the mechanism of action, experimental workflows, and metabolic pathways are included to facilitate a deeper understanding of this compound.

Chemical Identity

AzddMeC is a synthetic nucleoside analog with a significant inhibitory effect on human immunodeficiency virus type 1 (HIV-1).

- Full Chemical Name: 4-amino-1-((2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one[1]
- Synonyms: Az-Dcme, CS-92, Azidodideoxymethylcytidine, 3'-Azido-2',3'-dideoxy-5-methylcytidine[1]
- CAS Number: 87190-79-2[1]



• Molecular Formula: C10H14N6O3[1]

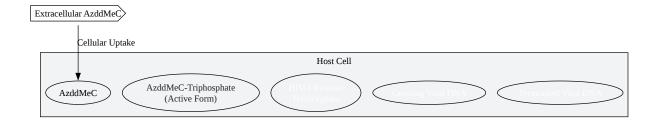
• Molecular Weight: 266.26 g/mol [1]

Mechanism of Action

AzddMeC exerts its antiviral activity by targeting the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form.

The mechanism can be summarized in the following steps:

- Cellular Uptake: AzddMeC enters host cells.
- Intracellular Phosphorylation: Cellular kinases phosphorylate AzddMeC to its active 5'triphosphate metabolite.
- Competitive Inhibition: The triphosphate form of AzddMeC competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of HIV-1 RT.[1]
- Chain Termination: Once incorporated into the growing viral DNA chain, the 3'-azido group prevents the formation of the next 3'-5' phosphodiester bond, leading to premature termination of DNA synthesis.[2]



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Antiviral Activity

AzddMeC has demonstrated potent and selective activity against HIV-1 in various cell types.

| Parameter | Virus/Cell Line | Value | Reference |
|-----------|---|--------|-----------|
| EC50 | HIV-1 in Human Peripheral Blood Mononuclear (PBM) cells | 9 nM | [1][3] |
| EC50 | HIV-1 in Human Macrophages | 6 nM | [1][3] |
| Ki | HIV-1 Reverse Transcriptase (for AzddMeC-5'- triphosphate) | 9.3 nM | [1] |

EC₅₀: Half-maximal effective concentration. K_i: Inhibition constant.

Pharmacokinetics

A study in rhesus monkeys has shed light on the pharmacokinetic profile of AzddMeC.

| Parameter | Administration | Value (mean ± SD) | Reference |
|---------------------------------------|--------------------|--------------------------------------|-----------|
| Dose | Intravenous & Oral | 60 mg/kg | [1][4] |
| Terminal Half-life | Intravenous | 0.5 - 1.3 hr | [1][4] |
| Total Clearance | Intravenous | 2.00 ± 0.41 L/hr/kg | [4] |
| Volume of Distribution (steady-state) | Intravenous | 0.90 ± 0.55 L/kg | [4] |
| Oral Bioavailability | Oral | 26 ± 13% | [4] |
| Major Metabolite | - | 3'-azido-3'- deoxythymidine (AZT) | [1][4] |



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Experimental Protocols Determination of EC₅₀ against HIV-1 in Human PBM Cells

This protocol outlines a general method for determining the half-maximal effective concentration (EC₅₀) of **AzddMeC**.

Objective: To quantify the in vitro antiviral activity of **AzddMeC** by measuring the inhibition of HIV-1 replication in primary human peripheral blood mononuclear (PBM) cells.

Materials:

- AzddMeC
- Human PBM cells, stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2)
- HIV-1 laboratory strain (e.g., HIV-1 IIIB)
- Complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and IL-2
- 96-well microtiter plates
- Reverse transcriptase (RT) activity assay kit or p24 antigen ELISA kit
- Cell viability assay (e.g., MTS or XTT)

Procedure:

- Cell Preparation: Isolate PBM cells from healthy donor blood and stimulate for 2-3 days with PHA. Culture the stimulated cells in complete RPMI-1640 medium containing IL-2.
- Compound Dilution: Prepare a series of dilutions of AzddMeC in culture medium.
- Infection: Plate the stimulated PBM cells in a 96-well plate. Add the serially diluted AzddMeC
 to the wells. Subsequently, infect the cells with a pre-titered amount of HIV-1. Include



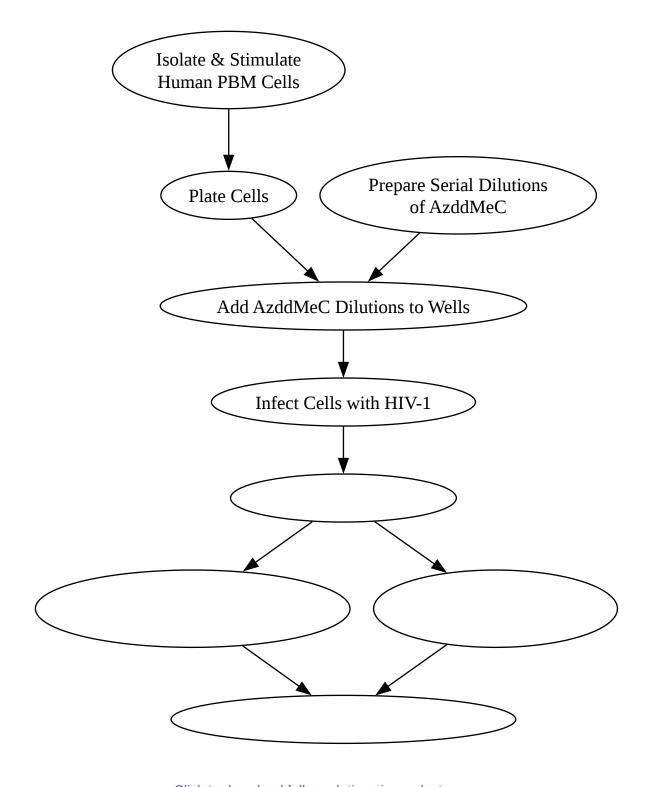




uninfected and untreated infected cell controls.

- Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.
- Assessment of Viral Replication: After the incubation period, collect the cell culture supernatants. Measure the level of HIV-1 replication by quantifying reverse transcriptase activity or p24 antigen concentration.
- Assessment of Cytotoxicity: Determine the viability of the cells in parallel plates using a suitable cell viability assay to assess the cytotoxic effects of the compound.
- Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of **AzddMeC** compared to the untreated infected control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.





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Synthesis of 3'-Azido-2',3'-dideoxy-5-methylcytidine

The synthesis of **AzddMeC**, being a complex multi-step process, is typically performed by specialized chemists. A generalized approach based on related nucleoside analog syntheses



involves the following key steps:

- Starting Material: A suitably protected derivative of 5-methylcytidine or a related pyrimidine base is used as the starting material.
- Glycosylation: The protected base is coupled with a protected deoxyribose sugar that has been modified to introduce an azido group at the 3' position.
- Deprotection: The protecting groups on the sugar and base moieties are removed to yield the final product, AzddMeC.
- Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Conclusion

AzddMeC is a potent and selective inhibitor of HIV-1 replication with a well-defined mechanism of action as a chain-terminating nucleoside reverse transcriptase inhibitor. Its in vitro antiviral activity is in the nanomolar range. Pharmacokinetic studies in non-human primates indicate rapid clearance and metabolism to AZT. The detailed information provided in this document serves as a valuable resource for researchers and professionals involved in the development of novel antiretroviral therapies.

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